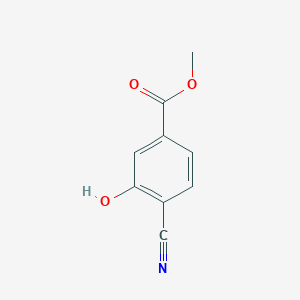

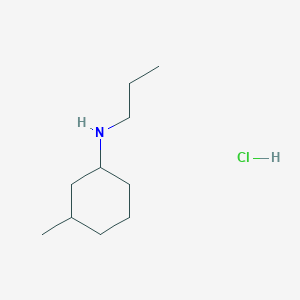

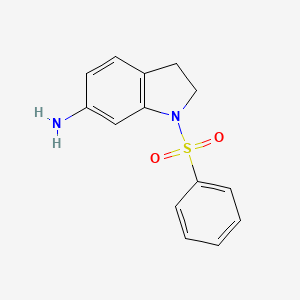

4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine, also known as 4-chloro-3-methoxymethylpyrazole (CMP), is a synthetic compound that has recently been studied for its potential applications in scientific research. CMP is a small, hydrophobic molecule that is capable of crossing the blood-brain barrier, making it an attractive candidate for drug delivery. CMP has been studied for its ability to act as a modulator of neurotransmitter release, as well as for its potential to act as a ligand for various receptors.

科学研究应用

Synthesis and Chemical Properties

Synthesis of Nitrosopyrazole Derivatives : This compound has been used in the synthesis of nitrosopyrazole derivatives, showcasing its potential in forming new substituted nitrosopyrazoles. The structural integrity of these compounds is validated using IR, UV, and NMR spectroscopy, highlighting its versatility in chemical synthesis (Diana et al., 2018).

Formation of Antimicrobial and Anticancer Agents : This chemical plays a crucial role in the formation of compounds with significant antimicrobial and anticancer properties. Certain derivatives have shown higher anticancer activity than reference drugs, such as doxorubicin, and exhibit good to excellent antimicrobial activity (Hafez et al., 2016).

Use in Crystallography : The compound's derivatives are used in crystallography for studying conformational differences and molecular interactions. Such studies are essential for understanding the molecular structure and behavior of chemical compounds (Kumarasinghe et al., 2009).

Applications in Corrosion Inhibition and Material Science

Corrosion Protection : Derivatives of this compound are effective in protecting mild steel against corrosion in acidic solutions. Their use as corrosion inhibitors is supported by various methods including gravimetric, electrochemical, and computational approaches (Paul et al., 2020).

Modification of Hydrogels : The compound has been utilized in the functional modification of poly vinyl alcohol/acrylic acid hydrogels. This application is significant in medical contexts, where such modified polymers exhibit enhanced antibacterial and antifungal activities (Aly et al., 2015).

Biological and Pharmaceutical Research

Lung Cancer Cell Inhibition : Derivatives of this compound have shown potential in inhibiting the growth of A549 lung cancer cells. Their action may be associated with modulating autophagy, providing insights into cancer treatment strategies (Zhang et al., 2008).

Molecular Docking and Quantum Chemical Calculations : The compound is used in molecular docking and quantum chemical studies to understand the interactions and stability of bioactive molecules. This aids in predicting the efficacy of new drugs and understanding their molecular behavior (Viji et al., 2020).

属性

IUPAC Name |

4-(4-chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c1-16-6-9-10(11(13)15-14-9)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H3,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOLMSGFFDAALU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586486 |

Source

|

| Record name | 4-(4-Chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine | |

CAS RN |

895010-44-3 |

Source

|

| Record name | 4-(4-Chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1317350.png)

![N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1317355.png)